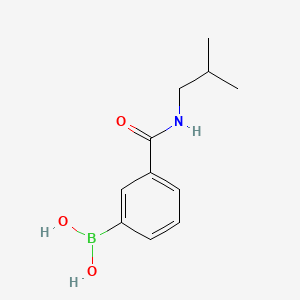

3-(Isobutylaminocarbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(2-methylpropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-4-3-5-10(6-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCFUCPIPJUGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397570 | |

| Record name | {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723282-09-5 | |

| Record name | {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chapter 1: The Strategic Importance of Arylboronic Acids in Drug Discovery

An In-Depth Technical Guide to the Synthesis of 3-(Isobutylaminocarbonyl)phenylboronic acid

Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a key building block in contemporary medicinal chemistry and materials science. The document details the strategic selection of synthetic pathways, provides a robust, field-tested protocol for its preparation, and discusses the compound's significance, particularly its role as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded resource for the synthesis and application of substituted phenylboronic acids.

Arylboronic acids and their derivatives are foundational pillars in modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a critical step in constructing the complex molecular architectures of many pharmaceutical compounds.[1][2] The boronic acid functional group offers a unique combination of stability, functional group tolerance, and reactivity, making it an ideal partner for coupling with aryl halides or triflates.[3][4]

Beyond their utility in synthesis, boronic acids themselves have emerged as important pharmacophores. The boron atom's ability to form reversible covalent bonds with diols is a key feature exploited in glucose sensing and self-regulated drug delivery systems.[5][6][7] Several boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade), have received FDA approval, underscoring the therapeutic potential of this class of compounds.[8] The title compound, this compound, combines the reactive boronic acid moiety with an isobutylamide group, providing a versatile scaffold for creating libraries of potential drug candidates with tailored solubility and binding properties.

Chapter 2: Synthetic Strategy and Pathway Selection

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice between these routes depends on factors such as starting material availability, cost, and overall process efficiency.

Retrosynthetic Analysis

The key bonds for disconnection are the amide C-N bond and the aryl C-B bond. This leads to two logical synthetic routes:

-

Route A (Amidation First): This pathway begins with a halogenated aromatic, such as 3-bromobenzoic acid. The first step involves forming the amide bond with isobutylamine, followed by a borylation step to introduce the boronic acid group.

-

Route B (Borylation First): This more direct route starts with a pre-functionalized boronic acid, 3-carboxyphenylboronic acid. The synthesis is completed in a single step via an amide coupling reaction with isobutylamine.

Caption: Retrosynthetic pathways for the target molecule.

Given the commercial availability and stability of 3-carboxyphenylboronic acid, Route B is the preferred and more convergent strategy . It avoids the need to handle organometallic intermediates (like Grignard reagents) or palladium catalysts required for borylation, simplifying the procedure and purification.[9][10]

Chapter 3: Experimental Protocol for Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the recommended amide coupling pathway (Route B).

Materials and Reagents

| Reagent | Formula | MW | CAS No. | Notes |

| 3-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | 25487-66-5 | Starting material |

| Isobutylamine | C₄H₁₁N | 73.14 | 78-81-9 | Reagent |

| EDC Hydrochloride | C₈H₁₈ClN₃ | 191.70 | 25952-53-8 | Coupling agent |

| HOBt | C₆H₅N₃O | 135.12 | 2592-95-2 | Coupling co-agent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, reaction solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |

| Hydrochloric Acid (1M) | HCl | 36.46 | 7647-01-0 | Aqueous, for workup |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous, for workup |

| Brine | NaCl | 58.44 | 7647-14-5 | Aqueous, for workup |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Step-by-Step Procedure

Caption: Step-by-step experimental workflow diagram.

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-carboxyphenylboronic acid (1.0 eq), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq), and N-hydroxybenzotriazole (HOBt, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).[11] Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.

-

Amine Coupling: To the activated mixture, add isobutylamine (1.1 eq) dropwise. The reaction is typically exothermic. Maintain the temperature with a water bath if necessary. Allow the reaction to stir at room temperature overnight (12-18 hours).

-

Reaction Workup and Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate (EtOAc). Combine the organic layers.

-

Aqueous Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine. This removes unreacted amine, residual coupling agents, and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Chapter 4: Product Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₆BNO₃ |

| Molecular Weight | 221.06 g/mol [12] |

| Appearance | White to light yellow crystalline powder[12] |

| Melting Point | 224-230 °C[12] |

| Storage Temperature | 2-8°C[12] |

-

¹H NMR Spectroscopy: Will confirm the presence of protons corresponding to the isobutyl group and the substituted aromatic ring.

-

¹³C NMR Spectroscopy: Will show carbons of the aromatic ring, the carbonyl group, and the isobutyl moiety.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Purity Analysis (HPLC): Will determine the purity of the final product.

Chapter 5: Conclusion and Future Outlook

The synthetic protocol detailed herein provides a reliable and efficient method for producing high-purity this compound. This compound serves as a valuable intermediate for constructing diverse molecular entities through Suzuki-Miyaura coupling, making it a critical tool for medicinal chemists and drug development professionals.[1][13][14] Its application as a reactant is crucial in the synthesis of various enzyme inhibitors and other biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of versatile and readily synthesizable building blocks like this compound will undoubtedly increase, paving the way for the discovery of next-generation pharmaceuticals.

References

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. Journal of the American Chemical Society, 118(18), 4419–4424. [Link]

- Lizarzaburu, M. E., & Kurth, M. J. (2000). Synthesis of aryl boronic acids.

-

Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. . [Link]

-

Supporting Information for "Boronic acid-functionalized polymer dots with enhanced cellular uptake and ROS-response for intracellular drug delivery". (n.d.). The Royal Society of Chemistry. [Link]

-

Molbase. (n.d.). 3-phenylaminocarbonylphenylboronic acid. . [Link]

-

Aislun Bio. (n.d.). [3-(Isobutylaminocarbonyl) phenyl]boronic acid. . [Link]

-

Molbase. (n.d.). 3-(iso-butylaminomethyl)phenylboronic acid. . [Link]

-

Singh, B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4986. [Link]

-

Mohammadi, E., et al. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 12(1), 163-173. [Link]

-

Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051-060. [Link]

-

Zhang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Society for Tsta, 1(1), 1-10. [Link]

-

Gunes, Z., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(52), 32909-32920. [Link]

-

Szachnowski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2307-2315. [Link]

-

Wu, W., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Gels, 5(1), 16. [Link]

-

Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Manipal Research Portal. [Link]

-

ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

-

Noller, C. R., & Dinsmore, R. (1932). Isobutyl bromide. Organic Syntheses, 12, 46. [Link]

-

ResearchGate. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Request PDF. [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Download scientific diagram. [Link]

- Furet, P., et al. (2010). Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives.

- Li, J., et al. (2013). Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.

Sources

- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 2. m.youtube.com [m.youtube.com]

- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researcher.manipal.edu [researcher.manipal.edu]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 10. ftp.orgsyn.org [ftp.orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. [3-(Isobutylaminocarbonyl)phenyl]boronic acid | 723282-09-5 [chemicalbook.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Isobutylaminocarbonyl)phenylboronic Acid

Abstract: This technical guide provides a comprehensive overview of 3-(Isobutylaminocarbonyl)phenylboronic acid, a key building block in contemporary medicinal chemistry and organic synthesis. We will delve into its core chemical properties, established synthetic routes, and reactivity, with a particular focus on its application in the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to facilitate its use in the laboratory.

Introduction and Significance

This compound belongs to the versatile class of arylboronic acids, which have become indispensable tools in modern organic chemistry.[1][2] The presence of the boronic acid moiety [-B(OH)₂] on the phenyl ring allows for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[3][4]

The isobutylaminocarbonyl substituent at the meta-position provides a specific steric and electronic profile, influencing the molecule's reactivity and solubility. This functional group also offers a handle for further chemical modification or for establishing key interactions in a biological context, making this compound a valuable starting material in the synthesis of complex molecules and pharmaceutical agents.[2] The research and development of boronic acid-containing drugs have surged, with several compounds approved by the FDA, highlighting the importance of understanding building blocks like this one.[2]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is paramount for its successful application in research and synthesis.

Chemical Structure

dot graph { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11649231&t=l"]; caption [label="Chemical Structure of this compound", fontsize=10]; } dot

Core Properties

The key physicochemical data for this compound are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 723282-09-5 | [5][6] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [5][6][7] |

| Molecular Weight | 221.06 g/mol | [5][6][7] |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Melting Point | 224-230 °C | [5][6] |

| pKa (Predicted) | 7.87 ± 0.10 | [6] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [6] |

| Solubility | Soluble in most polar organic solvents. | [1] |

Synthesis and Reactivity

General Synthetic Approach

Arylboronic acids are typically synthesized through the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. For this compound, a common conceptual pathway involves the formation of a Grignard reagent from 3-bromo-N-isobutylbenzamide, which is then reacted with trimethyl borate or triisopropyl borate.

This method is advantageous as it allows for the construction of the boronic acid functionality on a pre-functionalized aromatic ring.[8]

Key Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid's phenyl group and an organohalide or triflate.

The reaction proceeds through a well-established catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (in the form of a boronate, activated by a base) is transferred to the palladium complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][9]

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific substrates being coupled.

Applications in Drug Discovery

Boronic acids are increasingly incorporated into drug candidates for several reasons.[2] The boron atom can act as a transition-state analogue inhibitor of serine proteases or form reversible covalent bonds with diols present in biological targets like carbohydrates.[1][10][11] this compound serves as a versatile scaffold, allowing medicinal chemists to introduce a phenyl group with a specific substitution pattern into a larger molecule, thereby tuning its pharmacological properties.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv) or a more advanced ligand like SPhos.

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv), finely ground

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (3.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand if necessary. Add the catalyst/ligand to the reaction vessel.

-

Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen which can interfere with the catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a synthesized batch of this compound.

Instrumentation & Columns:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.

-

HPLC Method:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Safety and Handling

Hazard Statements:

Precautionary Measures:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[13][14]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Avoid breathing dust.[12]

-

Wash hands thoroughly after handling.[12]

-

Store in a cool, dry place (2-8°C is often recommended) with the container tightly sealed.[6][15]

References

-

This compound | CAS 723282-09-5. Chemical-Suppliers. [Link]

-

[3-(Isobutylaminocarbonyl) phenyl]boronic acid | 723282-09-5. ASIN BIOLOGICAL TECHNOLOGY (SHANGHAI) CO.,LTD. [Link]

-

3-(iso-butylaminomethyl)phenylboronic acid - Structure, Synthesis, Properties. Mol-Instincts. [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health (NIH). [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

3-Aminophenylboronic acid. PubChem. [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. National Institutes of Health (NIH). [Link]

-

Design and discovery of boronic acid drugs. PubMed. [Link]

- Process for the preparation of substituted phenylboronic acids.

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]

- Boronic acid-containing block copolymers for controlled drug delivery.

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. youtube.com [youtube.com]

- 5. This compound | CAS 723282-09-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. [3-(Isobutylaminocarbonyl)phenyl]boronic acid | 723282-09-5 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

- 15. combi-blocks.com [combi-blocks.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(Isobutylaminocarbonyl)phenylboronic Acid

This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structure elucidation of 3-(isobutylaminocarbonyl)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the rationale behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles. Our objective is to provide a robust framework for confirming the molecular identity and purity of this important building block in medicinal chemistry.

Introduction

This compound, with the chemical formula C₁₁H₁₆BNO₃ and a molecular weight of 221.06 g/mol , is a bifunctional molecule of significant interest.[1] Its structure incorporates a phenylboronic acid moiety, a versatile functional group in organic synthesis and sensor technology, and a secondary amide linkage, a common feature in biologically active compounds. The precise arrangement of these functional groups is critical to its reactivity and potential applications. Therefore, rigorous structural confirmation is a prerequisite for its use in any research or development context. This guide outlines a multi-technique approach, leveraging the strengths of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, culminating in the definitive determination by single-crystal X-ray crystallography.

The Analytical Workflow: A Symphony of Techniques

The elucidation of a molecular structure is rarely accomplished with a single technique. Instead, it relies on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-consistent and validated picture.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within the molecule. For this compound, a suite of NMR experiments is required.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR provides information on the number of different types of protons, their relative numbers, and their proximity to other protons.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.20 | s | 2H | B(OH )₂ |

| ~8.15 | t, J=1.5 Hz | 1H | Ar-H 2 |

| ~7.90 | dt, J=7.5, 1.5 Hz | 1H | Ar-H 4 |

| ~7.85 | dt, J=7.5, 1.5 Hz | 1H | Ar-H 6 |

| ~7.45 | t, J=7.5 Hz | 1H | Ar-H 5 |

| ~8.40 | t, J=6.0 Hz | 1H | NH |

| ~3.10 | t, J=6.5 Hz | 2H | N-CH ₂ |

| ~1.85 | m | 1H | CH (CH₃)₂ |

| ~0.90 | d, J=6.5 Hz | 6H | CH(CH ₃)₂ |

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides a map of the carbon skeleton, with each unique carbon atom giving rise to a distinct signal.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C =O (Amide) |

| ~135.0 | Ar-C 3 |

| ~133.0 | Ar-C 1 (C-B) |

| ~131.0 | Ar-C 6 |

| ~128.0 | Ar-C 5 |

| ~127.5 | Ar-C 4 |

| ~125.0 | Ar-C 2 |

| ~46.5 | N-C H₂ |

| ~28.0 | C H(CH₃)₂ |

| ~20.0 | CH(C H₃)₂ |

¹¹B NMR Spectroscopy: Probing the Boron Center

¹¹B NMR is a crucial and convenient tool for characterizing boronic acids.[2][3][4] The chemical shift of the boron nucleus is highly sensitive to its hybridization state. For a trigonal planar (sp²) boronic acid, a signal in the range of 28-34 ppm is expected. Upon formation of a tetrahedral (sp³) boronate ester or adduct, this signal shifts upfield to a range of 5-15 ppm.[3][4]

Expected ¹¹B NMR Data (160 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Linewidth | Assignment |

| ~30 | Broad | sp² B (OH)₂ |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a quartz NMR tube is recommended for ¹¹B NMR to avoid background signals from borosilicate glass.[4]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B spectrum with a broad spectral width. Use a boron-free probe if available.

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to confirm proton-proton and proton-carbon connectivities. An HMBC (¹H-¹³C long-range correlation) spectrum can further solidify the assignment of quaternary carbons and the overall structure.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution measurements, its elemental composition. This technique is invaluable for confirming the molecular formula.

Expected Mass Spectrometry Data

-

Ionization Mode: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule [M+H]⁺.

-

Expected Exact Mass: C₁₁H₁₆BNO₃

-

Monoisotopic Mass: 221.1223

-

-

High-Resolution MS (HRMS):

-

Expected [M+H]⁺: 222.1298

-

Expected [M+Na]⁺: 244.1117

-

The characteristic isotopic pattern of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) should be observable in the mass spectrum, providing a clear signature for the presence of a single boron atom.[5][6]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the exact mass of the parent ion and use software to calculate the elemental composition, comparing it to the theoretical formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (boronic acid, H-bonded)[7][8] |

| ~3300 | Medium | N-H stretch (amide)[9][10] |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2870 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (Amide I band)[10][11] |

| ~1550 | Medium | N-H bend (Amide II band)[9][11] |

| ~1380 | Strong | B-O stretch[7][12] |

| ~1350 | Medium | C-N stretch (Amide III band)[11] |

| 700-800 | Strong | C-H out-of-plane bend (meta-substituted aromatic) |

The broad O-H stretch is characteristic of hydrogen-bonded boronic acids.[7][8] The presence of the Amide I and II bands is a clear indication of the secondary amide functionality.[10][11]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: The Definitive Proof

While the combination of NMR, MS, and IR provides compelling evidence for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms in a crystal, revealing bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and displacement parameters.

-

Structure Validation: The final structure should be validated using standard crystallographic software to ensure the quality and reliability of the model.

Caption: Workflow for X-ray crystallography.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed atomic connectivity, mass spectrometry confirms the elemental composition, and IR spectroscopy identifies the key functional groups. The convergence of data from these methods provides a highly confident structural assignment. For absolute confirmation, single-crystal X-ray crystallography stands as the gold standard. By following the protocols and interpretative guidelines outlined in this document, researchers can confidently verify the structure and purity of this valuable chemical entity, ensuring the integrity of their subsequent scientific investigations.

References

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ResearchGate. [Link]

-

ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... [Link]

-

RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives. [Link]

-

Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8), 878-881. [Link]

-

ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds. [Link]

-

Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2095. [Link]

-

J-Stage. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

-

Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. [Link]

-

National Institutes of Health. (2020). Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide. [Link]

-

ACS Publications. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry A. [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

Ailunbio. (n.d.). [3-(Isobutylaminocarbonyl) phenyl]boronic acid|723282-09-5. [Link]

-

Molbase. (n.d.). 3-(iso-butylaminomethyl)phenylboronic acid. [Link]

- Solomon, J. J. (1972). Chemical Ionization Mass Spectrometry of Selected Boron Compounds. Cornell University.

-

Shapiro, I., Wilson, C. O., Ditter, J. F., & Lehmann, W. J. (2009). Mass Spectrometry in Boron Chemistry. In Advances in Chemistry (Vol. 32, pp. 127–143). American Chemical Society. [Link]

-

YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. [Link]

-

Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. [Link]

-

ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [Link]

-

ResearchGate. (n.d.). Molecular structure of 3 determined by single crystal X-ray diffraction... [Link]

-

PubMed. (n.d.). A structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system. [Link]

-

Chemical-Suppliers. (n.d.). This compound. [Link]

-

MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). [Link]

-

Longdom Publishing. (2023). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. [Link]

-

PubChem. (n.d.). 3-Acrylamidophenylboronic acid. [Link]

Sources

- 1. [3-(Isobutylaminocarbonyl)phenyl]boronic acid | 723282-09-5 [chemicalbook.com]

- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(Isobutylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Isobutylaminocarbonyl)phenylboronic acid, a versatile building block in medicinal chemistry and drug discovery. With the CAS Number 723282-09-5, this compound merges the unique chemical properties of phenylboronic acids with a functional amide side chain, opening avenues for novel therapeutic agents.[1][2][3] This document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, outlines robust analytical characterization methods, and explores its promising applications in targeted drug delivery and enzyme inhibition. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug development endeavors.

Core Compound Identity and Properties

This compound is a synthetic organoboron compound. The presence of the boronic acid group on the phenyl ring imparts a range of functionalities, most notably its ability to form reversible covalent bonds with diols, a characteristic widely exploited in the design of sensors and drug delivery systems.[4] The isobutylaminocarbonyl substituent provides a handle for modulating physicochemical properties such as solubility and lipophilicity, and for establishing additional interactions with biological targets.

Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 723282-09-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [1] |

| Molecular Weight | 221.06 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 224-230 °C | [1] |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes. | [4] |

| pKa | 7.87±0.10 (Predicted) | [1] |

Structural Representation

Caption: 2D Structure of this compound.

Synthesis and Purification

The most direct and reliable synthetic route to this compound is through the amide coupling of 3-carboxyphenylboronic acid with isobutylamine. This method is favored for its high efficiency and the commercial availability of the starting materials. The use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a standard and effective approach for this transformation.[2][5][6]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents:

-

3-Carboxyphenylboronic acid (1.0 eq)

-

Isobutylamine (1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-carboxyphenylboronic acid.

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Add HOBt and EDC·HCl to the solution and stir for 10 minutes.

-

Add DIPEA, followed by the dropwise addition of isobutylamine.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the degradation of reagents and intermediates.

-

Anhydrous Solvent: Water can hydrolyze the activated carboxylic acid intermediate, reducing the reaction yield.

-

EDC/HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present by forming a more stable active ester.[5][6]

-

DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the ammonium salt formed between the carboxylic acid and amine, driving the reaction forward.

-

Aqueous Workup: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted 3-carboxyphenylboronic acid and HOBt.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isobutyl group protons, and the amide N-H proton. The aromatic protons will appear as a complex multiplet in the range of δ 7.5-8.2 ppm. The protons of the isobutyl group will be observed in the upfield region (δ 0.9-3.2 ppm), with the CH₂ group adjacent to the nitrogen showing a characteristic triplet and the CH and CH₃ groups exhibiting a multiplet and a doublet, respectively. The amide proton will likely appear as a broad singlet or triplet around δ 8.5-9.0 ppm.

¹³C NMR: The carbon NMR will display signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isobutyl group. The carbonyl carbon is expected to resonate around δ 165-170 ppm. The aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the boron atom showing a broader signal due to quadrupolar relaxation. The carbons of the isobutyl group will be in the upfield region (δ 20-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound. Under electrospray ionization (ESI) conditions, the compound is expected to be detected as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Expected Fragmentation Pattern: The fragmentation of N-isobutylbenzamide derivatives under electron ionization (EI) or collision-induced dissociation (CID) typically involves cleavage of the amide bond. Key expected fragments for this compound would include:

-

Loss of the isobutyl group.

-

Formation of the benzoyl cation derivative.

-

Fragments corresponding to the isobutyl cation.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point for method development. Purity should be assessed by integrating the peak area of the main component relative to the total peak area at a suitable UV wavelength (e.g., 254 nm).

Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the dual functionality of the boronic acid moiety and the modifiable amide side chain.

Targeted Drug Delivery in Oncology

Phenylboronic acids are known to interact with sialic acid residues that are often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery. This compound can be incorporated into nanoparticles, liposomes, or polymer-drug conjugates to facilitate the selective delivery of cytotoxic agents to tumor sites, thereby enhancing therapeutic efficacy and reducing off-target toxicity.

Enzyme Inhibition

The boronic acid group is a well-established pharmacophore for the inhibition of various enzymes, particularly serine proteases. The boron atom can form a covalent, yet reversible, bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. The isobutylaminocarbonyl side chain can be tailored to fit into the substrate-binding pockets of the target enzyme, providing specificity and potency. This makes this compound an attractive starting point for the design of novel protease inhibitors for various diseases, including cancer, viral infections, and inflammatory disorders.

Logical Framework for Application

Caption: Logical relationship of the compound's functionalities to its applications.

Safety, Handling, and Storage

Safety Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

The coupling reagents used in its synthesis, such as EDC and HOBt, can be hazardous and should be handled with care.[7]

Storage and Stability:

-

Boronic acids can be susceptible to degradation, particularly through oxidation and protodeboronation.[8][9]

-

Store this compound in a tightly sealed container in a cool, dry, and dark place.

-

Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its straightforward synthesis, coupled with the versatile reactivity of the boronic acid group and the modifiable nature of the amide side chain, makes it an attractive scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications, with the aim of facilitating its use in the advancement of new and effective medicines.

References

-

[3-(Isobutylaminocarbonyl) phenyl]boronic acid|723282-09-5-爱诗伦生物科技(上海)有限公司. Available at: [Link]

-

This compound | CAS 723282-09-5 | Chemical-Suppliers. Available at: [Link]

-

Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. NIH. Available at: [Link]

-

Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

-

Phenylboronic acid - Wikipedia. Available at: [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. NIH. Available at: [Link]

-

Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. ResearchGate. Available at: [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis - PMC. NIH. Available at: [Link]

-

Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PubMed. NIH. Available at: [Link]

-

Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. PubMed. Available at: [Link]

-

Inhibition of Serine Proteases by Arylboronic Acids - ResearchGate. Available at: [Link]

-

Coupling Agent Hazards - American Peptide Society. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. peptide.com [peptide.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 7. americanpeptidesociety.org [americanpeptidesociety.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

physical and chemical characteristics of 3-(Isobutylaminocarbonyl)phenylboronic acid

An In-depth Technical Guide to 3-(Isobutylaminocarbonyl)phenylboronic Acid: Properties, Reactivity, and Applications

Introduction

This compound is a specialized derivative of phenylboronic acid, a class of compounds that has become indispensable in modern organic chemistry and medicinal research.[1][2] The strategic placement of the isobutylaminocarbonyl group at the meta-position of the phenyl ring modifies the electronic and steric properties of the core boronic acid moiety, influencing its reactivity, solubility, and interaction with biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physicochemical characteristics, chemical reactivity, and key applications of this compound, grounded in the established principles of boronic acid chemistry.

Boronic acids are valued for their unique ability to form reversible covalent bonds with diols and their role as versatile building blocks in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[3][4] As the field of drug discovery increasingly leverages covalent chemistry and targeted delivery systems, understanding the nuanced properties of functionalized boronic acids like this compound is paramount.

Physicochemical Characteristics

The physical properties of a compound are foundational to its handling, formulation, and application. The data for this compound are summarized below, providing a baseline for experimental design.

| Property | Value | Source(s) |

| CAS Number | 723282-09-5 | [1][2] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [1][2] |

| Molecular Weight | 221.06 g/mol | [1][2] |

| Appearance | White to light yellow crystal powder | [1][2] |

| Melting Point | 224-230 °C | [1][2] |

| Predicted pKa | 7.87 ± 0.10 | [2] |

| Predicted Density | 1.13 ± 0.1 g/cm³ | [2] |

Solubility Profile

The solubility of phenylboronic acids is highly dependent on the solvent and the nature of their substituents. Generally, they are soluble in most polar organic solvents like diethyl ether and methanol but have limited solubility in nonpolar hydrocarbons.[5][6][7] While unsubstituted phenylboronic acid has low solubility in water (approx. 1.9-2 g/100g H₂O at 20°C), the introduction of functional groups can alter this property.[6][8] The amide functionality in this compound is expected to enhance its solubility in polar organic solvents compared to the parent phenylboronic acid.

Stability and Storage

Boronic acids are generally stable and easy to handle, which contributes to their widespread use.[5] However, they can undergo thermal dehydration to form their corresponding trimeric anhydrides, known as boroxines.[4][5] This process is reversible upon the addition of water. For long-term integrity, this compound should be stored in a cool (2-8°C), dry environment, away from moisture.[2] The product is chemically stable under standard ambient conditions.[9]

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the boronic acid functional group (-B(OH)₂).

Reversible Covalent Bonding with Diols

A hallmark of boronic acids is their ability to react with compounds containing 1,2- or 1,3-diol functionalities to form five- or six-membered cyclic boronate esters.[4][10] This reaction is reversible and pH-dependent. In aqueous media above the pKa of the boronic acid, the boron atom transitions from a neutral, trigonal planar state to a negatively charged, tetracoordinate boronate species, which exhibits a high affinity for diols.[11] This equilibrium is the cornerstone of its use in sensors and responsive drug delivery systems.[7][11][12] For example, the interaction with glucose, a cyclic sugar containing cis-diols, can be exploited to create materials that release therapeutic agents like insulin in response to elevated glucose levels.[4][7]

Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a diol.

Suzuki-Miyaura Cross-Coupling

As a substituted phenylboronic acid, this compound is a valuable substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction couples the phenyl group of the boronic acid with an organohalide (or triflate), forming a new carbon-carbon bond.[4][13] This methodology is one of the most powerful tools in modern organic synthesis for constructing biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[7] The isobutylaminocarbonyl group remains intact under typical Suzuki-Miyaura conditions, allowing for the direct incorporation of this functionality into more complex molecular architectures.

Lewis Acidity and Other Reactions

The boron atom in a boronic acid possesses an empty p-orbital, making it a mild Lewis acid.[5] This property underlies its interaction with Lewis bases. Furthermore, phenylboronic acids can undergo regioselective halodeboronation, where the boronic acid group is replaced by a halogen (e.g., bromine, iodine) upon treatment with the corresponding aqueous halogen.[5]

Applications in Research and Drug Development

The unique reactivity profile of boronic acids has led to their extensive investigation in various scientific domains.

-

Synthetic Chemistry Building Block : The primary application is as a sophisticated building block in organic synthesis, particularly for constructing drug candidates and functional materials via the Suzuki-Miyaura reaction.[3]

-

Glucose-Responsive Drug Delivery : Phenylboronic acid-functionalized polymers and nanoparticles are being developed as "smart" drug delivery systems.[11][12][14] These systems can encapsulate a therapeutic agent and release it in response to specific glucose concentrations, offering a promising avenue for self-regulating diabetes treatment.[7][12]

-

Biosensors : The specific and reversible binding to diols makes boronic acids excellent candidates for the development of sensors for carbohydrates, catechols, and other biologically important molecules.[4][7]

-

Enzyme Inhibition : The boronic acid moiety can act as a transition-state analog inhibitor for certain proteases. This is exemplified by the FDA-approved drug bortezomib (Velcade), a dipeptidyl boronic acid that inhibits the proteasome and is used in cancer therapy.[3] This highlights the potential of boronic acid derivatives in the design of potent and specific enzyme inhibitors.

Experimental Protocols & Methodologies

Adherence to robust experimental protocols is critical for obtaining reliable and reproducible data. The following sections outline conceptual workflows for the synthesis and characterization of this compound.

Conceptual Synthesis Workflow

A common and effective method for synthesizing substituted phenylboronic acids involves the reaction of an organometallic intermediate (typically a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[4][15]

Caption: General synthetic pathway for a substituted phenylboronic acid.

Methodology:

-

Amide Formation: React 3-bromobenzoyl chloride with isobutylamine in the presence of a base to form N-isobutyl-3-bromobenzamide.

-

Grignard Reagent Formation: Treat the resulting bromo-amide with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent.[15] This step must be performed under inert atmosphere to prevent quenching by moisture or oxygen.

-

Borylation: Cool the Grignard solution (e.g., to -78 °C) and add a trialkyl borate, such as trimethyl borate, dropwise.[4] The reaction is maintained at low temperature to prevent side reactions.

-

Hydrolysis: After the reaction is complete, quench it with an aqueous acid (e.g., HCl). This hydrolyzes the boronate ester intermediate to the desired boronic acid.

-

Purification: The final product is isolated and purified, typically through extraction and recrystallization or column chromatography.

Characterization and Quality Control Workflow

Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach is recommended.

Sources

- 1. This compound | CAS 723282-09-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. [3-(Isobutylaminocarbonyl)phenyl]boronic acid | 723282-09-5 [chemicalbook.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 8. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]

- 12. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 14. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(Isobutylaminocarbonyl)phenylboronic Acid and its Derivatives: Synthesis, Mechanism, and Therapeutic Potential

Foreword: The Resurgence of Boronic Acids in Drug Discovery

The field of medicinal chemistry has witnessed a renaissance in the exploration of boronic acids as versatile pharmacophores. Once considered esoteric, the unique electronic properties of the boron atom have propelled this class of compounds to the forefront of drug development, culminating in several FDA-approved drugs.[1][2] This guide focuses on a particularly promising scaffold: 3-(isobutylaminocarbonyl)phenylboronic acid and its derivatives. We will delve into the synthesis, mechanism of action, structure-activity relationships, and analytical characterization of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

I. The Core Moiety: Understanding this compound

This compound, also known as 3-(isobutylcarbamoyl)phenylboronic acid, is an aromatic boronic acid featuring an isobutylamide group at the meta position of the phenyl ring. This substitution pattern is critical for its biological activity, influencing its interaction with target enzymes and its overall pharmacokinetic profile.

Chemical Properties:

| Property | Value | Reference |

| CAS Number | 723282-09-5 | [3] |

| Molecular Formula | C11H16BNO3 | [3] |

| Molecular Weight | 221.06 g/mol | [3] |

II. Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the coupling of 3-carboxyphenylboronic acid with isobutylamine. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Carboxyphenylboronic acid

-

Isobutylamine

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1.0 eq.), EDC (1.2 eq.), and HOBt (1.0 eq.) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[4]

-

Amide Coupling: To the activated carboxylic acid solution, add isobutylamine (1.1 eq.) dropwise while maintaining the temperature at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into deionized water and extract the product with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound as a solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

III. Mechanism of Action: Targeting Serine Proteases

The primary mechanism of action for this compound and its derivatives is the reversible inhibition of serine proteases.[5][6] These enzymes play crucial roles in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention.

The boronic acid moiety is key to this inhibitory activity. The boron atom, being electron-deficient, acts as a Lewis acid and readily forms a covalent, yet reversible, bond with the hydroxyl group of the catalytic serine residue in the active site of the protease.[7] This forms a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[7]

Diagram of the Inhibitory Mechanism:

Sources

- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of the novel homopropargylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-(Isobutylaminocarbonyl)phenylboronic Acid in Modern Organic Synthesis: A Technical Guide

Foreword: The Emergence of Functionalized Boronic Acids in Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the quest for modular and efficient methodologies for carbon-carbon bond formation is paramount. Among the arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction has established itself as a cornerstone for its robustness, functional group tolerance, and relatively mild reaction conditions.[1][2] Central to this transformation are organoboron reagents, with boronic acids and their derivatives standing out for their stability and ease of handling.[1] This guide delves into the specific role and application of a highly functionalized building block, 3-(Isobutylaminocarbonyl)phenylboronic acid , a reagent poised for the construction of complex molecular architectures. Its unique structural features—a boronic acid for cross-coupling and an isobutyl amide for modulating physicochemical properties and providing further reaction handles—make it a valuable asset for researchers, scientists, and drug development professionals. This document aims to provide not just a recitation of facts, but a field-proven perspective on the strategic implementation of this versatile reagent.

Physicochemical Properties and Structural Attributes

This compound, with the chemical formula C₁₁H₁₆BNO₃ and a molecular weight of 221.06 g/mol , typically presents as a white to light yellow crystalline powder.[3] Its key structural features are the boronic acid group (-B(OH)₂) at the meta-position of a phenyl ring, and an isobutylaminocarbonyl (isobutyl amide) group.

| Property | Value | Reference |

| CAS Number | 723282-09-5 | [3] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [3] |

| Molecular Weight | 221.06 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 224-230 °C | [3] |

The boronic acid moiety is a mild Lewis acid, and its reactivity in cross-coupling reactions is well-established.[1] The isobutyl amide group, on the other hand, imparts specific solubility characteristics and can influence the electronic properties of the phenyl ring. Furthermore, the N-H proton of the amide provides a site for hydrogen bonding, which can be a critical factor in molecular recognition and binding in medicinal chemistry applications.

Synthesis of this compound: A Plausible and Authoritative Pathway

While a multitude of proprietary methods exist for the synthesis of functionalized phenylboronic acids, a robust and scalable approach can be extrapolated from established methodologies for analogous compounds. A common and effective strategy involves the conversion of a readily available cyanophenylboronic acid precursor.[4]

The proposed synthesis commences with 3-cyanophenylboronic acid, which serves as a versatile starting material.[5][6] The cyano group can be hydrolyzed to the corresponding carboxylic acid, followed by amidation with isobutylamine.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Hydrolysis of 3-Cyanophenylboronic Acid to 3-Carboxyphenylboronic Acid [7]

-

To a suspension of 3-cyanophenylboronic acid (1.0 eq) in ethylene glycol, add powdered potassium hydroxide (4.0 eq).

-

Heat the mixture to 175°C and maintain for 3 hours.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.

-

Isolate the colorless crystalline 3-carboxyphenylboronic acid by filtration, wash with water, and dry under vacuum.

Step 2: Amidation of 3-Carboxyphenylboronic Acid with Isobutylamine

-

Dissolve 3-carboxyphenylboronic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), and stir for 30 minutes at room temperature.

-

Add isobutylamine (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality Behind Experimental Choices:

-

Hydrolysis Conditions: The use of a high-boiling solvent like ethylene glycol allows for the elevated temperatures required for the robust hydrolysis of the nitrile. Potassium hydroxide is a strong base that effectively facilitates this transformation.[7]

-

Amide Coupling Reagents: EDC/HOBt is a classic and effective combination for amide bond formation. It proceeds through an active ester intermediate, which readily reacts with the amine, minimizing side reactions and operating under mild conditions.

The Pivotal Role in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in organic synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a C(sp²)-C(sp²) bond between the boronic acid-bearing phenyl ring and an aryl or vinyl halide/triflate.

Suzuki-Miyaura Coupling Workflow:

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Representative)

The following protocol is adapted from a procedure for the structurally similar 3-carboxyphenylboronic acid and should serve as an excellent starting point for optimization.

-

In a reaction vessel, combine this compound (1.1-1.5 eq) and the aryl halide/triflate (1.0 eq).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%).

-

Add a suitable base, for example, potassium carbonate (2.0 eq).

-

Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to a temperature typically ranging from 80-110°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Trustworthiness Through Self-Validation:

The success of a Suzuki-Miyaura coupling is contingent on several factors. The choice of catalyst, base, and solvent must be tailored to the specific substrates. For instance, electron-rich aryl halides may require more active catalysts or ligands, while sterically hindered substrates may necessitate higher temperatures or longer reaction times. The progress of the reaction should always be monitored to determine the optimal endpoint and prevent the formation of byproducts.

Applications in Drug Discovery and Medicinal Chemistry

Functionalized phenylboronic acids are invaluable in drug discovery for the rapid generation of diverse compound libraries.[2][8] The isobutyl amide moiety of this compound can serve multiple purposes in a drug candidate:

-

Modulation of Physicochemical Properties: The amide group can influence solubility, lipophilicity, and metabolic stability.

-

Hydrogen Bonding: The N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively, which is crucial for target engagement.

-

Vector for Further Functionalization: The amide can be a point of attachment for other chemical moieties to explore the structure-activity relationship (SAR).

While specific drug candidates synthesized directly from this compound may be proprietary, its utility lies in its potential to construct core scaffolds found in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Conclusion and Future Outlook